Sildenafil Citrate

Description

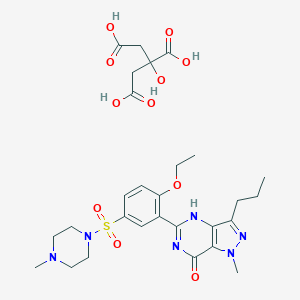

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYFTQMQPDXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139755-83-2 (Parent) | |

| Record name | Sildenafil citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046076 | |

| Record name | Sildenafil citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171599-83-0 | |

| Record name | Sildenafil citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171599-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sildenafil citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 171599-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sildenafil citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sildenafil citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILDENAFIL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9B0ZE037 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Sildenafil Citrate: A Technical Guide

This in-depth guide provides a comprehensive overview of the principal chemical synthesis pathways for sildenafil citrate, the active pharmaceutical ingredient in Viagra™. Tailored for researchers, scientists, and drug development professionals, this document details the evolution of its synthesis from early discovery routes to more refined commercial processes. It includes detailed experimental protocols, comparative quantitative data, and visualizations of the synthetic and biological pathways.

Introduction

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2] Initially investigated for hypertension and angina, its profound effect on erectile dysfunction led to its widespread recognition and use.[2][3] The synthesis of sildenafil has evolved significantly, driven by the need for efficiency, safety, and environmental sustainability. This guide will explore three key synthetic strategies: the initial medicinal chemistry route, an improved convergent route, and the optimized commercial synthesis.

Sildenafil Synthesis Pathways

The synthesis of sildenafil has been approached through several routes, each with distinct advantages and disadvantages. The initial route developed by Pfizer's medicinal chemistry team was linear and had some suboptimal features for large-scale production.[3] Subsequent process chemistry improvements led to a more convergent and efficient synthesis.[3] Further refinements have focused on green chemistry principles to minimize environmental impact.[2]

Initial Medicinal Chemistry Route

The first reported synthesis of sildenafil was a linear, multi-step process.[3][4] A key feature of this route was the late-stage introduction of the chlorosulfonyl group, which presented challenges for scale-up due to potential hydrolysis and the handling of toxic materials in the final steps.[3]

Improved Process Chemistry Route

To address the shortcomings of the initial route, a more convergent synthesis was developed. This approach involved preparing the pyrazole and the substituted benzene moieties separately and then coupling them. A significant improvement was moving the chlorosulfonation step to an earlier stage in the synthesis of one of the key intermediates.[3][4]

Optimized Commercial Synthesis

Further optimization for large-scale commercial production focused on green chemistry principles. This included reducing the use of hazardous reagents like tin chloride for nitro group reduction and replacing oxalyl chloride with thionyl chloride to avoid carbon monoxide emissions.[2] The overall process was designed to be highly efficient with minimal environmental waste.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis routes, highlighting improvements in yield and purity.

Table 1: Overall Yield Comparison of Sildenafil Synthesis Routes

| Synthesis Route | Overall Yield | Reference |

| Initial Medicinal Chemistry Route | 27.6% | [4] |

| Improved Process Chemistry Route | up to 51.7% | [4] |

| Commercial Synthesis | 75.8% (from pyrazole) | [6] |

Table 2: Selected Stepwise Yields and Purity

| Reaction Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |

| Cyclization to Sildenafil | Potassium t-butoxide in t-butanol | 95% | - | [7] |

| Final step (Amine Coupling) | N-methyl piperazine, acetone, NaOH | - | - | [8] |

| Sildenafil Base Recrystallization | Ethanol | - | 99.77% | [9] |

| This compound Formation | Sildenafil base, citric acid, acetone | 95.5% | 99.85% | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experimental steps in the synthesis of this compound.

Synthesis of Sildenafil from Substituted Pyrazole

This protocol describes the final coupling and cyclization steps.

1. Coupling Reaction:

-

To a solution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in a suitable solvent, add the activated 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl)benzoic acid derivative.[4]

-

The activation of the carboxylic acid can be achieved using reagents like N,N'-carbonyldiimidazole.[4]

-

The reaction is stirred at room temperature until completion.

2. Cyclization to Sildenafil:

-

The product from the coupling reaction is treated with a base such as potassium tert-butoxide in tert-butanol.[7]

-

The mixture is heated for several hours to facilitate the cyclization.[7]

-

After cooling, water is added, and the pH is adjusted to the isoelectric point (around 7.5) with an acid like 4M HCl to precipitate the sildenafil base.[7]

-

The product is collected by filtration and can be recrystallized from ethanol to achieve high purity.[7][9]

Formation of this compound

1. Salt Formation:

-

Dissolve 50 g of sildenafil base in 850 ml of acetone at 55°C.[9]

-

Slowly add a solution of 20 g of citric acid in 100 ml of acetone over 45 minutes.[9]

-

Maintain the reaction mixture for about 30 minutes.[9]

-

Cool the mixture, filter the precipitate, and dry to obtain this compound.[9]

Mechanism of Action: Signaling Pathway

Sildenafil exerts its therapeutic effect by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][10] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[10][11] The accumulation of cGMP leads to smooth muscle relaxation, vasodilation, and penile erection.[1][11]

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 4. Synthesis of this compound [ch.ic.ac.uk]

- 5. The development of an environmentally benign synthesis of this compound (Viagra™) and its assessment by Green Chemistry metrics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ukessays.com [ukessays.com]

- 8. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]

- 9. This compound: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Properties of Sildenafil Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil citrate, the citrate salt of sildenafil, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] Initially investigated for cardiovascular applications, its profound effects on the nitric oxide (NO)/cGMP signaling pathway led to its development as a cornerstone therapy for erectile dysfunction.[4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. It is intended for researchers and professionals in drug development seeking detailed technical information on this widely prescribed pharmaceutical agent.

Molecular Structure and Identification

Sildenafil is a pyrazolopyrimidinone derivative.[3] The molecular structure of sildenafil is specifically designed to mimic that of cGMP, enabling it to act as a competitive binding agent for the PDE5 enzyme.[1] The citrate salt form enhances the molecule's solubility and bioavailability.[5]

Chemical Name: 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate.[6]

Table 1: Molecular Identifiers

| Identifier | Value |

| Chemical Formula | C₂₂H₃₀N₆O₄S · C₆H₈O₇[7][8] |

| Molecular Weight | 666.7 g/mol [7][9] |

| CAS Registry Number | 171599-83-0[7] |

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3][10] Its solubility is pH-dependent, a critical factor for its absorption and formulation.[3] According to the Biopharmaceutics Classification System (BCS), this compound is classified as a Class II drug, characterized by low solubility and high permeability.[10][11]

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 187-189 °C[3][12] |

| Solubility | |

| Water (pH not stated) | 3.5 mg/mL[13][14] |

| Water (pH 1.2) | 37.25 mg/mL[15] |

| Water (pH 8.0) | 0.22 mg/mL[15] |

| DMSO | >20 mg/mL[3][12] |

| Dimethyl Formamide | ~10 mg/mL[7] |

| pKa | 8.2 to 9.6[3] |

| Crystal System | Monoclinic[16] |

| Density | 1.59 g/cm³[10] |

Mechanism of Action: PDE5 Inhibition

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[2] NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[2][3] cGMP is a second messenger that induces smooth muscle relaxation, leading to vasodilation and increased blood inflow, resulting in an erection.[1][2]

Sildenafil's primary mechanism of action is the potent and selective inhibition of PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum.[1][2][17] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging smooth muscle relaxation and vasodilation.[3] It is crucial to note that sexual stimulation is required to initiate the NO/cGMP pathway; sildenafil does not cause an erection in the absence of such stimulation.[1][2]

Figure 1. Sildenafil's inhibition of PDE5 within the NO/cGMP signaling pathway.

Pharmacological & Pharmacokinetic Data

Sildenafil is highly selective for PDE5. Its inhibitory activity is significantly lower for other phosphodiesterase isozymes, which contributes to its favorable safety profile.

Table 3: Sildenafil Potency and Selectivity

| Enzyme | IC₅₀ (nM) | Selectivity vs. PDE5 |

| PDE5 (cGMP-specific) | 3.4 - 4.0 [18] | - |

| PDE1 (Ca²⁺/calmodulin-dependent) | 260[7] | ~80-fold |

| PDE3 (cAMP-specific) | 65,000[7] | >4000-fold[10] |

| PDE6 (Retinal phototransduction) | 33[8] | ~10-fold[10] |

| PDE11 | 12,000[19] | High |

Note: IC₅₀ values can vary based on experimental conditions.[20]

Sildenafil is rapidly absorbed following oral administration, with metabolism occurring primarily in the liver via cytochrome P450 enzymes.

Table 4: Pharmacokinetic Parameters

| Parameter | Value |

| Absorption | |

| Absolute Bioavailability | ~41%[21] |

| Tₘₐₓ (fasted state) | 30-120 minutes (median 60 min)[22] |

| Effect of Food | Delayed Tₘₐₓ by ~60 min, reduced Cₘₐₓ by ~29%[21] |

| Distribution | |

| Volume of Distribution (Vd) | ~310 L[23] |

| Plasma Protein Binding | ~96%[24] |

| Metabolism | |

| Primary Pathway | Hepatic via CYP3A4 (major) and CYP2C9 (minor)[1][25] |

| Major Metabolite | N-desmethyl sildenafil (UK-103,320) |

| Metabolite Potency | ~50% of parent drug for PDE5[25] |

| Elimination | |

| Terminal Half-life (t½) | ~3-4 hours[21][22] |

| Excretion | Primarily in feces (~80%) as metabolites[22] |

Experimental Protocols

Physicochemical Characterization

Objective: To confirm the identity and purity of this compound and characterize its solid-state properties.

-

X-Ray Diffractometry (XRD):

-

Methodology: A powdered sample of this compound is irradiated with monochromatic X-rays. The diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Analysis: The resulting diffractogram, with characteristic peaks at specific 2θ angles, is compared against a reference standard from a database like the International Centre for Diffraction Data (ICDD) to confirm the crystalline form.[26] Crystal structure parameters (lattice constants) can be determined from single-crystal XRD.[16][27]

-

-

Infrared (IR) Spectroscopy:

-

Methodology: A sample (typically prepared as a KBr pellet) is exposed to infrared radiation.[27] The absorbance of IR radiation at various wavenumbers is measured.

-

Analysis: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. Characteristic peaks for this compound include the C=O stretching (~1703 cm⁻¹), secondary amide N-H stretching (~3300 cm⁻¹), and S=O asymmetrical stretching.[28] This provides a molecular fingerprint for identification.

-

-

Solubility Determination:

-

Methodology: An excess of this compound is added to a specific solvent (e.g., buffered solutions at various pH levels) in a sealed vial.[29] The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved drug in the supernatant is quantified.

-

Analysis: Quantification is typically performed using UV-Vis spectrophotometry at a λₘₐₓ of ~294 nm or by High-Performance Liquid Chromatography (HPLC).[29]

-

Figure 2. General experimental workflow for this compound characterization.

PDE5 Inhibition Assay

Objective: To determine the in vitro potency of this compound by calculating its IC₅₀ value against PDE5.

-

Methodology:

-

Enzyme Source: Purified recombinant human PDE5 is used.

-

Substrate: A radiolabeled substrate, typically tritium-labeled cGMP ([³H]cGMP), is used.

-

Incubation: The PDE5 enzyme is incubated in a buffered solution with [³H]cGMP and varying concentrations of this compound.

-

Reaction Termination: The enzymatic reaction is stopped after a set period.

-

Separation: The product of the reaction ([³H]5'-GMP) is separated from the unhydrolyzed substrate ([³H]cGMP), often using ion-exchange chromatography.

-

Quantification: The amount of radioactivity in the product fraction is measured using liquid scintillation counting. This corresponds to the amount of hydrolyzed cGMP.

-

-

Analysis: The percentage of PDE5 inhibition is calculated for each sildenafil concentration relative to a control without the inhibitor. The IC₅₀ value—the concentration of sildenafil that inhibits 50% of the PDE5 activity—is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[18]

Synthesis Overview

The commercial synthesis of sildenafil has evolved to improve efficiency and yield. A common synthetic approach involves several key steps:

-

Formation of the Pyrazole Ring: A diketoester reacts with hydrazine, followed by N-methylation and hydrolysis to form a pyrazole carboxylic acid intermediate.[30]

-

Nitration and Reduction: The pyrazole intermediate undergoes nitration, followed by reduction of the nitro group to an amine.[30]

-

Sulfonylation: A separate starting material, 2-ethoxybenzoic acid, is chlorosulfonylated. This sulfonyl chloride is then reacted with 1-methylpiperazine.[5][30]

-

Amide Coupling: The amino-pyrazole from step 2 is coupled with the sulfonamide-containing benzoic acid derivative from step 3.[30]

-

Cyclization: The resulting intermediate undergoes a cyclization reaction to form the pyrazolopyrimidinone core structure of sildenafil base.[30]

-

Salt Formation: The sildenafil base is treated with citric acid in a suitable solvent (e.g., acetone) to crystallize this compound, improving its solubility and handling properties.[5][31]

Process chemistry improvements have focused on rearranging the order of steps (e.g., performing the chlorosulfonylation earlier in the synthesis) to create a more convergent and higher-yielding route.[4]

Conclusion

This compound remains a significant molecule in medicinal chemistry and pharmacology. Its well-defined structure, selective mechanism of action, and understood physicochemical and pharmacokinetic properties have established it as a first-line oral therapy. The data and protocols summarized in this guide provide a technical foundation for researchers engaged in the study of PDE5 inhibitors, drug formulation, and the development of new therapeutic agents targeting the cGMP signaling pathway.

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 171599-83-0 [chemicalbook.com]

- 4. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 5. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. This compound | C28H38N6O11S | CID 135413523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

- 13. The structure of sildenafil [ch.ic.ac.uk]

- 14. This compound 2.5 mg/mL Oral Liquid [uspharmacist.com]

- 15. researchgate.net [researchgate.net]

- 16. Physicochemical properties of this compound (Viagra) and sildenafil base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Zaprinast - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Vigorex | 50 mg | Tablet | ভিগোরেক্স ৫০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 23. A population pharmacokinetic analysis of this compound in patients with erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. mdpi.com [mdpi.com]

- 27. Why sildenafil and this compound monohydrate crystals are not stable? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 30. Synthesis of this compound [ch.ic.ac.uk]

- 31. This compound: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]

Sildenafil Citrate: Expanding Therapeutic Horizons Beyond Erectile Dysfunction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sildenafil citrate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its revolutionary impact on the treatment of erectile dysfunction. However, its mechanism of action—the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway—holds significant therapeutic potential across a spectrum of cardiovascular and fibrotic diseases. This technical guide provides an in-depth exploration of the established and emerging applications of sildenafil beyond its primary indication. It summarizes key clinical trial data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil's therapeutic effects are fundamentally linked to its ability to inhibit PDE5, an enzyme responsible for the degradation of cGMP.[1][2] In various tissues, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][4] Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which mediates a cascade of downstream effects, ultimately resulting in smooth muscle relaxation and vasodilation.[1] By preventing the breakdown of cGMP, sildenafil amplifies this signaling pathway, leading to enhanced vasodilation and other beneficial physiological effects.[2][5]

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Sildenafil Citrate in Early-Stage Pulmonary Arterial Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational early-stage research on sildenafil citrate for the treatment of pulmonary arterial hypertension (PAH). It consolidates key quantitative data from pivotal clinical trials and preclinical studies, details the experimental methodologies employed, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme highly expressed in the pulmonary vasculature.[1][2] In PAH, the nitric oxide (NO) signaling pathway is often impaired. NO, produced by endothelial cells, stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to vasodilation and inhibition of smooth muscle cell proliferation.[1][3] Sildenafil's inhibition of PDE5 prevents the degradation of cGMP, thereby enhancing the vasodilatory and anti-proliferative effects of the NO pathway in the pulmonary arteries.[1][4]

Signaling Pathways

The primary signaling cascade influenced by sildenafil in the context of PAH is the NO-sGC-cGMP pathway. However, research also suggests involvement of other pathways that contribute to its therapeutic effects.

Caption: Sildenafil's primary mechanism and its influence on other key signaling pathways in PAH.

Preclinical Research: Animal Models

Early in vivo studies were crucial in establishing the therapeutic potential of sildenafil for PAH. The most common animal models involved the induction of PAH in rats using monocrotaline (MCT) or chronic hypoxia.

Experimental Protocols

Monocrotaline (MCT)-Induced PAH Model:

-

Animal Model: Male Sprague-Dawley or Wistar rats were typically used.[5][6][7]

-

Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) was administered to induce PAH.[5]

-

Treatment Protocol (Preventive): Sildenafil administration (e.g., 1.7 mg/kg/day orally) was initiated one day after MCT injection and continued for a predefined period (e.g., 3 weeks).[7]

-

Treatment Protocol (Therapeutic): Sildenafil treatment was initiated after the establishment of PAH (e.g., 3 weeks post-MCT injection) and continued for a subsequent period.[7]

-

Outcome Measures: Hemodynamic parameters (mean pulmonary arterial pressure - mPAP, right ventricular systolic pressure - RVSP), right ventricular hypertrophy index (RVHI), and pulmonary vascular remodeling were assessed.[6][7][8]

Hypoxia-Induced PAH Model:

-

Animal Model: Pregnant or adult rats were exposed to chronic hypoxic conditions.

-

Induction: For a persistent pulmonary hypertension of the newborn (PPHN) model, pregnant rats were subjected to hypoxic conditions (e.g., 10% oxygen) during late gestation, often combined with indomethacin injections.[8]

-

Treatment Protocol: Sildenafil was administered to the pregnant dams during the induction period.[8]

-

Outcome Measures: RVHI and pulmonary artery wall thickness were evaluated in the newborn pups.[8]

Caption: Generalized workflow for preclinical evaluation of sildenafil in animal models of PAH.

Summary of Preclinical Findings

| Parameter | Finding | Reference |

| Pulmonary Vascular Remodeling | Sildenafil prevented and reversed the increase in pulmonary artery wall thickness. | [1][6][8] |

| Right Ventricular Hypertrophy | Significantly suppressed the increase in the right ventricular hypertrophy index. | [7][8] |

| Hemodynamics | Reduced mean pulmonary arterial pressure and pulmonary vascular resistance. | [7] |

| Inflammation | Attenuated the inflammatory response in the lungs, including the reduction of inflammatory cell infiltrates. | [4][6] |

| Signaling Pathways | Reduced activation of ERK1/2 and p38 MAPK pathways while enhancing the cytoprotective Akt pathway. | [4] |

Early-Stage Clinical Trials

The promising preclinical data led to several key clinical trials that established the efficacy and safety of sildenafil in patients with PAH.

Pivotal Clinical Trial Protocols

SUPER-1 (Sildenafil Use in Pulmonary Arterial Hypertension):

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial.[1][9]

-

Patient Population: 278 patients with symptomatic PAH (idiopathic, associated with connective tissue disease, or repaired congenital systemic-to-pulmonary shunts).[1]

-

Treatment Arms: Patients were randomized to receive placebo or sildenafil at doses of 20 mg, 40 mg, or 80 mg three times daily.[1]

-

Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD).[1]

-

Secondary Endpoints: Change in mean pulmonary artery pressure (mPAP), cardiac index, pulmonary vascular resistance (PVR), and WHO functional class.[1]

STARTS-1 (Sildenafil in Treatment-Naive Children, Aged 1-17 Years, With Pulmonary Arterial Hypertension):

-

Study Design: A 16-week, randomized, double-blind, placebo-controlled, dose-ranging study.[10][11]

-

Patient Population: 235 children (aged 1-17 years, weight ≥8 kg) with PAH.[10][11]

-

Treatment Arms: Placebo or low-, medium-, or high-dose sildenafil three times daily (doses were weight-dependent).[10][11]

-

Primary Endpoint: Percent change from baseline in peak oxygen consumption (PVO2) in children able to perform exercise testing.[10][11]

-

Secondary Endpoints: Hemodynamics and functional class in all patients.[10][11]

Quantitative Data from Key Early Clinical Trials

Table 1: Hemodynamic and Functional Outcomes in Adult PAH (SUPER-1 Trial)

| Parameter | Placebo | Sildenafil 20 mg TID | Sildenafil 40 mg TID | Sildenafil 80 mg TID | Reference |

| Change in 6MWD (meters) | - | +45 | +46 | +50 | [1] |

| Change in mPAP (mmHg) | +0.5 | -2.1 | -3.0 | -4.7 | [1] |

| Change in PVR (dyn·s·cm⁻⁵) | +21 | -123 | -143 | -150 | [1] |

| Change in Cardiac Index (L/min/m²) | -0.08 | +0.20 | +0.31 | +0.32 | [1] |

Note: Data represents mean changes from baseline at 12 weeks. All sildenafil groups showed statistically significant improvements in 6MWD compared to placebo (p<0.001).

Table 2: Hemodynamic Outcomes in Pediatric PAH (STARTS-1 Trial)

| Parameter | Placebo | Sildenafil (Medium Dose) | Sildenafil (High Dose) | Reference |

| Change in mPAP (mmHg) | +1.0 | -3.7 | -7.3 | [11] |

| Change in PVRI (Wood units·m²) | +0.6 | -1.8 | -2.2 | [11] |

Note: Data represents mean changes from baseline at 16 weeks. Low-dose sildenafil was found to be ineffective.[10][11]

Conclusion

The early-stage research on this compound for pulmonary arterial hypertension provided a robust foundation for its eventual approval and widespread clinical use. Preclinical studies in animal models effectively demonstrated sildenafil's ability to attenuate vascular remodeling and improve hemodynamics. Subsequent randomized controlled trials, such as SUPER-1, confirmed these benefits in adult patients, showing significant improvements in exercise capacity and pulmonary hemodynamics across different doses. While later studies have continued to refine dosing and explore combination therapies, this foundational research was critical in establishing PDE5 inhibition as a cornerstone of PAH management.

References

- 1. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pulmonary hypertension - Wikipedia [en.wikipedia.org]

- 4. Novel Mechanisms of Sildenafil in Pulmonary Hypertension Involving Cytokines/Chemokines, MAP Kinases and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination of Sildenafil and Simvastatin Ameliorates Monocrotaline-induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sildenafil Reduces Inflammation and Prevents Pulmonary Arterial Remodeling of the Monocrotaline - induced Disease in the Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Sildenafil Improves Pulmonary Vascular Remodeling in a Rat Model of Persistent Pulmonary Hypertension of the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-term treatment with this compound in pulmonary arterial hypertension: the SUPER-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomized, double-blind, placebo-controlled, dose-ranging study of oral this compound in treatment-naive children with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for the Analytical Identification of Sildenafil Citrate Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques used to identify and quantify the metabolites of sildenafil citrate, a widely used medication for erectile dysfunction and pulmonary arterial hypertension. The following sections detail the metabolic pathways of sildenafil, sample preparation protocols, and analytical methodologies, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Introduction to Sildenafil Metabolism

Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major route and CYP2C9 contributing to a lesser extent.[1][2][3][4] The primary metabolic pathway is N-demethylation of the piperazine ring, resulting in the formation of N-desmethylsildenafil (UK-103,320), which is the major circulating and pharmacologically active metabolite.[3][4] This metabolite has approximately 50% of the phosphodiesterase type 5 (PDE5) inhibitory activity of the parent drug.[2] Other metabolic transformations include N,N-desethylation, oxidation of the propyl chain, and other minor oxidative pathways.[5] Understanding these metabolic pathways is crucial for comprehensive drug development and safety assessment.

Sildenafil Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of sildenafil.

Caption: Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the identification of sildenafil and its major metabolites using mass spectrometry.

Table 1: Mass Spectrometry Data for Sildenafil and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

| Sildenafil | 475.2 | 100.3, 283.2, 311.1 |

| N-desmethylsildenafil (UK-103,320) | 461.2 | 310.8, 311.1 |

| N,N-desethylsildenafil | 447.2 | Not specified |

| Propyl-oxidated sildenafil | 491.2 | 310.0 |

Data compiled from multiple sources.[6]

Table 2: Chromatographic and Mass Spectrometric Parameters from a Representative LC-MS/MS Method

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Sildenafil | 2.31 | 475.4 | 311.1 |

| N-desmethylsildenafil (UK-103,320) | 2.80 | 461.5 | 311.1 |

Data from a specific study for illustrative purposes.[1]

Experimental Protocols

This section provides detailed protocols for sample preparation and analysis of sildenafil and its metabolites from biological matrices.

Sample Preparation

This protocol is suitable for the extraction of sildenafil and its metabolites from plasma for LC-MS/MS analysis. Oasis HLB cartridges are commonly used for this purpose.[7][8]

Materials:

-

Oasis HLB 1 cc (30 mg) SPE cartridges

-

Human plasma samples

-

Internal Standard (e.g., Sildenafil-d8)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

4% Phosphoric acid in water

-

Deionized water

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Sample Pre-treatment: To 250 µL of human plasma, add 25 µL of internal standard solution and 250 µL of 4% phosphoric acid. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

This protocol is suitable for the extraction of sildenafil and its metabolites from urine for GC-MS analysis.[9][10][11]

Materials:

-

Urine samples

-

Internal Standard (e.g., Diazepam)

-

Saturated sodium borate buffer (pH 9.0)

-

Extraction solvent: n-butyl chloride or a mixture of chloroform/isopropanol/n-heptane (25:10:65, v/v/v)

-

Anhydrous sodium sulfate

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

Protocol:

-

Sample Preparation: To 2 mL of urine, add 50 µL of internal standard solution and 1 mL of saturated sodium borate buffer (pH 9.0). Vortex for 30 seconds.

-

Extraction: Add 5 mL of the extraction solvent. Vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge at 3500 rpm for 10 minutes to separate the layers.

-

Solvent Transfer: Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (for GC-MS): To the dry residue, add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Analytical Methodologies

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 500°C

-

MRM Transitions: Monitor the precursor to product ion transitions as listed in Table 1.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions (Representative):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injection Mode: Splitless

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

NMR spectroscopy is a powerful tool for the definitive structural elucidation of metabolites.[12][13][14]

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Isolate and purify the metabolite of interest using preparative HPLC.

-

Lyophilize the purified fraction to remove the solvent.

-

Dissolve the dried metabolite in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

NMR Experiments:

-

1D NMR: 1H NMR and 13C NMR spectra provide primary information about the chemical environment of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Table 3: Representative 1H NMR Chemical Shifts (δ, ppm) for Sildenafil (in CDCl3)

| Proton Assignment | Chemical Shift (ppm) |

| H-15, H-17, H-18 (aromatic) | ~7.2 - 8.4 |

| N-CH3 (piperazine) | ~2.3 |

| Piperazine protons | ~2.5 - 3.0 |

| O-CH2-CH3 | ~1.5 (t), ~4.2 (q) |

| Propyl chain | ~1.0 (t), ~1.8 (m), ~2.8 (t) |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Experimental Workflow

The following diagram outlines a typical workflow for the identification of sildenafil metabolites from a biological sample.

Caption: A generalized experimental workflow.

Conclusion

The analytical techniques described in these application notes provide robust and reliable methods for the identification and quantification of this compound metabolites. LC-MS/MS is the preferred method for its high sensitivity and selectivity, particularly for quantitative analysis in complex biological matrices. GC-MS, often requiring derivatization, serves as a valuable alternative. NMR spectroscopy is indispensable for the unambiguous structural elucidation of novel metabolites. A comprehensive approach utilizing these complementary techniques is essential for a thorough understanding of the metabolic fate of sildenafil in drug development and clinical research.

References

- 1. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sildenafil - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. waters.com [waters.com]

- 8. waters.com [waters.com]

- 9. A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC-MS for the determination of this compound (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols: In Vivo Efficacy Studies of Sildenafil Citrate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sildenafil citrate is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] Its primary mechanism of action involves enhancing the effects of nitric oxide (NO), a key mediator in the process of penile erection.[3][4] In response to sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase.[2][5] This leads to an increased synthesis of cGMP, which in turn causes smooth muscle relaxation, vasodilation, and increased blood inflow, resulting in an erection.[1][5] Sildenafil prevents the degradation of cGMP by PDE5, thereby amplifying this signaling cascade and improving erectile function.[1][2][5] These application notes provide a comprehensive guide to designing and executing in vivo experimental studies to evaluate the efficacy of this compound in relevant animal models.

Sildenafil's Mechanism of Action: The Nitric Oxide/cGMP Pathway

The efficacy of sildenafil is intrinsically linked to the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) signaling pathway. Understanding this pathway is critical for designing relevant efficacy studies and interpreting results.

Caption: Sildenafil's mechanism of action via the NO/cGMP pathway.

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines a typical study for evaluating sildenafil's efficacy in an animal model of erectile dysfunction (ED).

Animal Models

Rodent models are widely used in ED research due to their anatomical and physiological similarities to humans, as well as the availability of established protocols.[6][7] Common models include:

-

Diabetic Models: Induced by streptozotocin (STZ) injection, these models exhibit ED due to neuropathy and endothelial dysfunction.[7]

-

Cavernous Nerve Injury Models: Surgical crushing or transection of the cavernous nerve mimics ED seen after radical prostatectomy.[8]

-

Aged Models: Natural aging in rodents leads to a decline in erectile function.

-

Chronic Renal Failure (CRF) Models: CRF is associated with ED, and rat models can be established to study this link.[9][10]

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo sildenafil efficacy studies.

Experimental Protocols

Protocol: Assessment of Erectile Function by Intracavernosal Pressure (ICP) Measurement

The measurement of ICP in response to cavernous nerve stimulation is the gold standard for quantifying erectile function in animal models.[6][11]

Materials:

-

Anesthetic (e.g., Pentobarbital)

-

PE-50 tubing and a 25-gauge needle[12]

-

Heparinized saline (250 U/mL)[12]

-

Bipolar platinum wire electrode[12]

-

Electrical stimulator

-

Pressure transducer and data acquisition system (e.g., PowerLab)[12]

-

Surgical instruments

Procedure:

-

Anesthesia: Anesthetize the animal (e.g., rat) according to approved institutional protocols.

-

Surgical Exposure: Make a midline abdominal incision to expose the cavernous nerve and penile crus. Carefully isolate the cavernous nerve for stimulation.[12]

-

Carotid Artery Cannulation (Optional but Recommended): Cannulate the carotid artery to monitor mean arterial pressure (MAP) simultaneously. The ICP/MAP ratio is a key metric that normalizes for systemic blood pressure changes.[6][12]

-

Intracavernosal Cannulation: Insert a 25-gauge needle connected to PE-50 tubing (filled with heparinized saline) into the penile crus.[12] Connect the tubing to a pressure transducer to record ICP.

-

Nerve Stimulation: Position the bipolar electrode around the cavernous nerve. Apply electrical stimulation. Typical parameters for rats are: 5 volts, 15-16 Hz frequency, with a square-wave duration of 1-1.2 ms for 60 seconds.[12][13]

-

Data Recording: Record the maximal ICP and MAP during stimulation. Calculate the Max ICP/MAP ratio.

-

Drug Administration: Administer sildenafil (e.g., intravenously) and repeat the stimulation and recording after a suitable interval to assess the drug's effect.

-

Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animal and immediately collect the corpus cavernosum tissue for further molecular analysis.[12]

Protocol: cGMP Measurement by ELISA

This protocol measures the levels of cGMP, the second messenger in sildenafil's mechanism of action, in penile tissue.

Materials:

-

Corpus cavernosum tissue collected from experimental animals.

-

Liquid nitrogen for snap-freezing.

-

Homogenization buffer (e.g., 0.1 M HCl).

-

Commercial cGMP ELISA kit.

-

Microplate reader.

Procedure:

-

Tissue Preparation: Immediately after collection, snap-freeze the corpus cavernosum tissue in liquid nitrogen and store at -80°C until use.[12]

-

Homogenization: Weigh the frozen tissue and homogenize it in an appropriate volume of homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant, which contains the cGMP.

-

ELISA Assay: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the cGMP concentration based on the standard curve. Normalize the results to the initial tissue weight.

Data Presentation: Quantitative Summaries

Presenting quantitative data in a structured format is essential for comparison and interpretation.

Table 1: Sildenafil Dosing Regimens in Rodent Models

| Animal Model | This compound Dose | Route of Administration | Treatment Duration | Reference |

| Mouse (nNOS-/-) | 1 mg/kg | Intravenous (i.v.) | Acute (single dose) | [13] |

| Rat (CRF-induced) | 5 mg/kg | Oral (p.o.) | 6 weeks (chronic) | [9][10] |

| Rat (Insulin Resistance) | 20 µg/kg | Subcutaneous (s.c.) | 3 weeks (twice daily) | [14] |

| Rat (Anesthetized) | 100-200 µg/kg | Intravenous (i.v.) | Acute (single dose) | [15] |

Table 2: Representative Efficacy Data in Preclinical and Clinical Studies

| Study Type | Population | Sildenafil Dose | Primary Outcome | Result (Sildenafil vs. Placebo) | Reference |

| Preclinical (Rat) | CRF-induced ED | 5 mg/kg p.o. | Intracavernosal Pressure (ICP) | Significantly increased ICP | [9] |

| Clinical | Men with ED | 50 mg (flexible) | Improved Erections | 74% vs. 16% | [16] |

| Clinical | Men with ED | 25-100 mg (flexible) | Successful Intercourse Attempts | 69% vs. 22% | [17] |

| Clinical (Diabetic) | Men with Diabetic ED | 50 mg (flexible) | Improved Erections | 56% vs. 10% | [18] |

Concluding Remarks

The protocols and designs outlined in these notes provide a robust framework for the in vivo evaluation of this compound. The gold-standard assessment of erectile function via ICP measurement, coupled with molecular analyses of the NO/cGMP pathway, allows for a comprehensive understanding of the drug's efficacy. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for researchers and drug development professionals. Preclinical safety studies have shown sildenafil to have a very low risk of human toxicity, with no evidence of teratogenicity, genotoxicity, or carcinogenicity in animal models.[19]

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.uvm.edu [scholarworks.uvm.edu]

- 9. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A review of experimental techniques for erectile function researches and development of medical technology using animal erectile dysfunction models in sexual and reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo assessment of erectile function [bio-protocol.org]

- 13. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Daily treatment with sildenafil reverses endothelial dysfunction and oxidative stress in an animal model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and safety of oral sildenafil in the treatment of erectile dysfunction: a double-blind, placebo-controlled study of 329 patients. Sildenafil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: UV Spectrophotometric Assay of Sildenafil Citrate in Tablets

Abstract

This application note details a simple, rapid, and accurate UV spectrophotometric method for the quantitative determination of sildenafil citrate in pharmaceutical tablet formulations. The method is based on the measurement of UV absorbance in a suitable solvent, such as 0.1M hydrochloric acid or distilled water. The procedure has been validated in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision. This protocol is suitable for routine quality control analysis in research and drug development settings.

Introduction

This compound, chemically known as 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazole[4,3-d]pyromidine-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate, is a potent selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] It is widely used in the treatment of erectile dysfunction. Given its therapeutic importance, it is crucial to have reliable and straightforward analytical methods for its quantification in pharmaceutical dosage forms to ensure product quality and efficacy.

UV-Visible spectrophotometry is a widely used analytical technique in the pharmaceutical industry due to its simplicity, speed, cost-effectiveness, and high throughput capability.[3] this compound possesses chromophoric groups that allow for strong UV absorbance, making it an ideal candidate for this analytical approach.[4]

Principle of the Method

The quantitative determination of this compound is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined using a calibration curve prepared from standard solutions of known concentrations. The λmax for this compound is most commonly observed around 292-295 nm.[1][2][5]

References

Application Notes and Protocols: Sildenafil Citrate in Pediatric Pulmonary Hypertension

For Research, Scientific, and Drug Development Professionals

Introduction

Pulmonary Hypertension (PH) in children is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death if left untreated.[1] Sildenafil citrate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5), has emerged as a significant therapeutic agent in the management of pediatric PH.[1][2] By targeting the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, sildenafil induces pulmonary vasodilation and exhibits anti-proliferative effects.[3][4]

These application notes provide a comprehensive overview of this compound dosage calculations, administration protocols, and relevant experimental methodologies for its study in pediatric pulmonary hypertension, intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action

Sildenafil's primary mechanism involves the inhibition of PDE-5, an enzyme highly expressed in the smooth muscle of the pulmonary vasculature.[1] This inhibition prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn modulates ion channels to cause smooth muscle relaxation and vasodilation.[3][5]

Beyond its vasodilatory effects, recent research indicates that sildenafil's therapeutic benefits may also stem from its influence on other signaling pathways. Studies in rat models of PH have shown that sildenafil can suppress the expression of multiple inflammatory cytokines and chemokines.[6][7] Furthermore, it has been shown to reduce the activation of pro-proliferative pathways like extracellular signal-regulated kinase (ERK)1/2 and p38 mitogen-activated protein kinase (MAPK), while enhancing the cytoprotective Akt pathway.[4][6][7]

Dosage Calculations and Administration

Dosage of sildenafil in pediatric PH is highly individualized and primarily based on body weight. While the FDA has approved sildenafil for patients aged 1 to 17, dosing recommendations vary across different guidelines and clinical studies.[8] Caution is advised regarding high doses due to a noted increase in mortality in the long-term extension of the STARTS-1 trial (STARTS-2).[9][10]

Table 1: Recommended Sildenafil Dosage Regimens in Pediatric PH

| Age/Weight Group | Initial Dosage | Frequency | Titration/Max Dose | Source |

|---|---|---|---|---|

| Neonates (PPHN) | 0.3 - 0.5 mg/kg | Every 4-6 hours | Titrate up to 2.0 mg/kg based on clinical response. Doses of 1.5 mg/kg showed significant benefits. | [11] |

| Infants & Children | 0.25 - 0.5 mg/kg | Every 4-8 hours | Titrate based on response. Doses above 2 mg/kg every 4 hours may not provide additional benefit. | [12] |

| Children (8-20 kg) | 10 mg | Three times daily (TID) | As recommended by EMA. | [13] |

| Children (>20 kg) | 20 mg | Three times daily (TID) | Max recommended dose is 20 mg TID. |[8][13] |

Note: Sildenafil is available in tablet or liquid form for oral administration. For infants or patients unable to swallow tablets, administration via a nasogastric tube has been documented.[11]

Pharmacokinetic Profile

The pharmacokinetic properties of sildenafil in children with PH show some differences compared to adults. Notably, the maximal concentration (Cmax) and volume of distribution (Vd/F) have been found to be significantly higher in children, suggesting that treatment regimens may need adjustment.[14][15]

Table 2: Pharmacokinetic Parameters of Sildenafil in Children with PH (1 mg/kg single dose)

| Parameter | Mean Value (± SD) | Unit | Note |

|---|---|---|---|

| Cmax (Maximal Concentration) | 366 (± 179) | ng/mL | Higher than values reported in adults.[14][15] |

| Tmax (Time to Cmax) | 0.92 (± 0.30) | hours | - |

| t1/2 (Elimination Half-life) | 2.41 (± 1.18) | hours | Similar to adults.[14][15] |

| CLtot/F (Total Clearance) | 5.85 (± 2.81) | L/hour | - |

| Vd/F (Volume of Distribution) | 20.13 (± 14.5) | L | Higher than values reported in adults.[14][15] |

| AUC (0-∞) | 2061 (± 618) | ng/mL/hour | - |

Data from a study of 12 children with PAH.[14][15]

Application Notes for Researchers

When designing studies for sildenafil in pediatric PH, several factors are critical:

-

Dose-Ranging Studies: As evidenced by the STARTS-1 trial, multi-arm, dose-ranging studies are essential to identify the optimal balance between efficacy and safety.[9][16] The trial randomized children to low, medium, or high-dose sildenafil, which showed that medium and high doses improved hemodynamics and functional class, while the low dose was ineffective.[9][16]

-

Endpoint Selection: Key efficacy endpoints include hemodynamic parameters (mean pulmonary artery pressure, pulmonary vascular resistance), exercise capacity (6-minute walk test), and functional class.[9][12][17]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Given the variability in pediatric populations, PK/PD studies are crucial to understand drug exposure and response, and to develop population-specific dosing models.

-

Long-term Safety Monitoring: Long-term extension studies are vital for monitoring safety, as demonstrated by the STARTS-2 trial which raised concerns about mortality with higher doses.[9][10]

Table 3: Summary of Clinical Efficacy Data from Key Studies

| Study | N | Patient Age | Dosage | Duration | Key Outcomes |

|---|---|---|---|---|---|

| Erickson et al. (Abstract) [12] | 16 | 3 days - 18 years | 0.25 - 0.5 mg/kg | Short-term | Mean PAP decreased from 50 to 38 mm Hg; PVR decreased from 10.5 to 7.6 Wood Units*m2. |

| Humpl et al. (2005) [17] | 14 | 5.3 - 18 years | 0.25 - 1 mg/kg QID | 12 months | 6-min walk distance increased from 278m to 432m; Mean PAP decreased from 60 to 50 mm Hg. |

| Kothari et al. (2004) [18] | 3 | Not specified | 0.5 - 2.0 mg/kg 4-hourly | 6 months | Increased exercise capacity (6-min walk test); Improved oxygen saturation. |

| STARTS-1 Trial [9][16] | 235 | ≥8 kg weight | Low, Medium, High (weight-adjusted) | 16 weeks | Medium and high doses improved hemodynamics and functional class vs. placebo. |

Detailed Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study

This protocol is adapted from methodologies used in pediatric sildenafil research.[14]

Objective: To determine the pharmacokinetic profile of a single oral dose of sildenafil in children with diagnosed pulmonary hypertension.

Workflow Diagram:

Methodology:

-

Subject Recruitment:

-

Enroll children (e.g., n=12) with a confirmed diagnosis of pulmonary arterial hypertension.

-

Obtain written informed consent from parents or legal guardians.

-

Exclude patients with significant renal or hepatic impairment.

-

-

Drug Administration:

-

Administer a single oral dose of 1 mg/kg sildenafil. An extemporaneously prepared pediatric formulation may be used.

-

-

Blood Sampling:

-

Collect venous blood samples into heparinized tubes at specified time points: pre-dose (0 hours) and at 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-administration.

-

-

Sample Processing and Analysis:

-

Immediately centrifuge blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify sildenafil concentrations in plasma using a validated high-performance liquid chromatography (HPLC) method.

-

-

Data Analysis:

-

Perform pharmacokinetic analysis using appropriate software (e.g., WinNonlin).

-

Calculate key parameters including Cmax, Tmax, elimination half-life (t1/2), total clearance (CLtot/F), volume of distribution (Vd/F), and area under the curve (AUC).

-

Use model selection criteria (e.g., Akaike Information Criterion) to determine the best-fit pharmacokinetic model.

-

Protocol: Randomized, Placebo-Controlled, Dose-Ranging Efficacy Study

This protocol is based on the design of the STARTS-1 clinical trial.[9][16]

Objective: To evaluate the efficacy and safety of three different dose levels of oral sildenafil compared to placebo in treatment-naive children with pulmonary arterial hypertension.

Methodology:

-

Study Design:

-

A 16-week, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

-

-

Patient Population:

-

Enroll treatment-naive children (e.g., n=235) aged 1-17 years with PAH, weighing ≥8 kg.

-

Divide the population into those who are and are not developmentally able to perform standardized exercise testing.

-

-

Randomization and Blinding:

-

Randomize subjects in a 1:1:1:1 ratio to one of four treatment arms:

-

Placebo

-

Low-dose sildenafil

-

Medium-dose sildenafil

-

High-dose sildenafil

-

-

Doses should be weight-adjusted. The study should be double-blinded.

-

-

Intervention:

-

Administer the assigned treatment (sildenafil or placebo) orally three times daily for 16 weeks.

-

-

Efficacy Assessments:

-

Primary Endpoint: Percent change from baseline in peak oxygen consumption (PV̇O₂) for subjects able to perform exercise testing.

-

Secondary Endpoints (All Patients):

-

Change from baseline in hemodynamic parameters (mean pulmonary arterial pressure, pulmonary vascular resistance index) assessed by cardiac catheterization.

-

Change in WHO functional class.

-

-

-

Safety Assessments:

-

Monitor and record all adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests throughout the study.

-

-

Statistical Analysis:

-

The primary analysis should compare the percent change in PV̇O₂ for the three sildenafil dose groups combined versus the placebo group.

-

Secondary analyses should compare each sildenafil dose group individually against placebo for all endpoints.

-

Safety and Tolerability

Sildenafil is generally well-tolerated in the pediatric population.[8][9] Common side effects are typically mild to moderate and may include headache, flushing, nasal congestion, and gastrointestinal upset.[8] Systemic hypotension can occur, and it is important to monitor for symptoms like dizziness or fainting.[8] Sildenafil should not be taken with medications that can significantly lower systemic blood pressure, such as nitrates.[8] The most significant safety concern remains the finding of increased mortality with high-dose sildenafil in a long-term study, underscoring the need for careful dose selection and monitoring.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Mechanisms of Sildenafil in Pulmonary Hypertension Involving Cytokines/Chemokines, MAP Kinases and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sildenafil reduces signs of oxidative stress in pulmonary arterial hypertension: Evaluation by fatty acid composition, level of hydroxynonenal and heart rate variability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel mechanisms of sildenafil in pulmonary hypertension involving cytokines/chemokines, MAP kinases and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Mechanisms of Sildenafil in Pulmonary Hypertension Involving Cytokines/Chemokines, MAP Kinases and Akt | PLOS One [journals.plos.org]

- 8. phassociation.org [phassociation.org]

- 9. A randomized, double-blind, placebo-controlled, dose-ranging study of oral this compound in treatment-naive children with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sildenafil Use in Children with Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Clinical Efficacy and Safety of Different Doses of Sildenafil in the Treatment of Persistent Pulmonary Hypertension of the Newborn: A Network Meta-analysis [frontiersin.org]

- 12. med.virginia.edu [med.virginia.edu]

- 13. Treatment of pulmonary arterial hypertension in children - Gorenflo - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 14. Pharmacokinetics of sildenafil in children with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Safety and efficacy of Sildenafil therapy in children with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sildenafil Nanoparticle Optimization Using Box-Behnken Design

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimization of sildenafil-loaded nanoparticles utilizing a Box-Behnken design (BBD). The aim is to offer a comprehensive guide for developing a robust and efficient drug delivery system for sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE-5), by systematically exploring the effects of formulation variables on nanoparticle characteristics.

Introduction

Sildenafil is a widely used therapeutic agent, and its encapsulation in nanoparticles offers the potential for improved bioavailability, targeted delivery, and sustained release.[1] The formulation of nanoparticles with desired physicochemical properties, such as particle size, drug entrapment efficiency, and release profile, is a critical challenge. A Box-Behnken design, a type of response surface methodology, is an efficient statistical tool for optimizing complex formulations by identifying the relationships between independent variables (factors) and dependent variables (responses) with a limited number of experimental runs.[1][2]

This guide will detail the application of a three-level, three-factorial Box-Behnken experimental design for the optimization of sildenafil-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles prepared by a double emulsion solvent evaporation method.[1][2]

Experimental Design and Factors

A Box-Behnken design is employed to investigate the effects of three key independent variables on the characteristics of sildenafil-loaded PLGA nanoparticles.

Independent Variables (Factors):

-

X1: Drug to Polymer Ratio (D/P): This factor significantly influences the drug loading capacity and entrapment efficiency of the nanoparticles.

-

X2: Water to Oil Phase Ratio (W/O): The volumetric ratio of the internal aqueous phase to the organic phase can impact the particle size and drug encapsulation.[1][2]

-

X3: Polyvinyl Alcohol (PVA) Concentration (% w/v): PVA acts as a stabilizer, and its concentration affects the particle size and stability of the nanoparticle dispersion.[1][2]

Dependent Variables (Responses):

-

Y1: Particle Size (nm): A critical parameter that influences the in vivo fate, cellular uptake, and drug release profile of the nanoparticles.

-

Y2: Entrapment Efficiency (EE %): The percentage of the initial drug amount that is successfully encapsulated within the nanoparticles.

-

Y3: Drug Loading (DL %): The weight percentage of the drug relative to the total weight of the nanoparticle.

-

Y4: Cumulative Drug Release (%): The percentage of the encapsulated drug released over a specific time, indicating the release kinetics.

The following table summarizes the levels for each independent variable investigated in a typical Box-Behnken design for this application.

| Independent Variable | Code | Level -1 | Level 0 | Level +1 |

| Drug/Polymer Ratio (w/w) | X1 | 0.05 | 0.1 | 0.15 |

| Water/Oil Ratio (v/v) | X2 | 0.1 | 0.2 | 0.3 |

| PVA Concentration (%) | X3 | 0.5 | 1.0 | 1.5 |

Experimental Protocols

Preparation of Sildenafil-Loaded PLGA Nanoparticles

This protocol is based on the double emulsion solvent evaporation (DESE) method.[1][2]

Materials:

-

Sildenafil Citrate

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50)

-

Polyvinyl Alcohol (PVA)

-

Dichloromethane (DCM)

-

Deionized Water

Protocol:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA in dichloromethane.

-

Aqueous Phase Preparation (Internal): Dissolve a specific amount of this compound in deionized water to create the internal aqueous phase.

-

Primary Emulsion Formation: Add the internal aqueous phase to the organic phase. Emulsify the mixture using a probe sonicator set at a specific power for a defined duration in an ice bath to form a water-in-oil (W/O) primary emulsion.

-

Secondary Emulsion Formation: Add the primary emulsion to a specific volume of PVA solution (the external aqueous phase). Immediately homogenize the mixture at a high speed for a set time to form a water-in-oil-in-water (W/O/W) double emulsion.

-

Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours to allow for the evaporation of dichloromethane.